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Compound of Interest

Compound Name: 2-Chloropentan-3-one

Cat. No.: B101064

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Chloropentan-3-one (CAS No. 17042-21-6). Due to the limited availability of
experimentally derived spectra in public databases, this guide utilizes predicted data for
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside typical Infrared
(IR) absorption values for a-chloroketones. This information is presented to aid in the
characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties
« IUPAC Name: 2-chloropentan-3-one[1]

« Molecular Formula: CsHsCIO[1]

« Molecular Weight: 120.58 g/mol [1]

« SMILES: CCC(=0)C(C)CI[1]

e InChl Key: ABCRJIWMADDBQFJ-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2-
Chloropentan-3-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is valuable for the structural elucidation of 2-Chloropentan-3-one.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Chloropentan-3-one

Chemical Shift (5,

Protons (Label) Multiplicity Integration
ppm)

CHs (a) 1.12 Triplet 3H

CHz (b) 2.65 Quartet 2H

CH (c) 4.45 Quartet 1H

CHs (d) 1.65 Doublet 3H

Disclaimer: Data is predicted and may not reflect experimental values.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Chloropentan-3-one

Carbon (Label)

Chemical Shift (o, ppm)

C=0 (e) 205.0
C-Cl (c) 55.0
CH:z (b) 35.0
CHs (d) 20.0
CHs (a) 8.0

Disclaimer: Data is predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloropentan-3-one is expected to show characteristic absorption

bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for 2-Chloropentan-3-one
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Functional Group Wavenumber (cm~—?) Intensity
C=0 (Ketone) ~1725 - 1705 Strong

C-H (Alkyl) ~2985 - 2870 Medium-Strong
C-Cl ~800 - 600 Medium-Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-Chloropentan-3-one is expected to produce a
molecular ion peak and several characteristic fragment ions. The presence of chlorine will
result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular

ion peak.

Table 4: Predicted Mass Spectrometry Data for 2-Chloropentan-3-one

m/z lon Notes
120/122 [CsHoCIO]* Molecular ion peak (M*/M*+2)
91/93 [CaH4CIO]* Loss of ethyl radical
63 [CsHs]+ Loss of HCl and CO
a-cleavage, loss of C2Ha4Cl
57 [C3HsO]* )
radical
a-cleavage, loss of CsHeCl
43 [C2Hs0]*

radical

Disclaimer: Data is predicted and may not reflect experimental values.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization for

specific instrumentation and sample conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

For a *H NMR spectrum, accurately weigh approximately 5-20 mg of 2-Chloropentan-3-
one. For a 133C NMR spectrum, a higher concentration of 20-50 mg is recommended.[2]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
acetone-ds) in a clean, dry vial.[2][3] Ensure the solvent does not have signals that would
overlap with the analyte peaks.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a
clean 5 mm NMR tube to remove any particulate matter.[4][5]

The final solution height in the NMR tube should be approximately 4-5 cm.[2]

Cap the NMR tube securely and wipe the outside with a lint-free tissue.[2]

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned
correctly using a depth gauge.

Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
Tune and match the probe for the nucleus being observed (*H or 3C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,
spectral width, relaxation delay) and acquire the spectrum.[2]

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

e Background Spectrum:
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o Ensure the ATR crystal is clean. If necessary, wipe it with a suitable solvent (e.g.,
isopropanol) and a soft, lint-free cloth.

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.

e Sample Analysis:

o Place a small drop of liquid 2-Chloropentan-3-one directly onto the center of the ATR

crystal.[6]

o If using a pressure clamp, apply gentle and consistent pressure to ensure good contact
between the sample and the crystal.

o Acquire the IR spectrum. The infrared beam will pass through the ATR crystal and be
reflected internally. An evanescent wave will penetrate a short distance into the sample,
and the absorbed wavelengths will be detected.[6][7]

e Cleaning:

o After the measurement is complete, clean the ATR crystal by wiping away the sample with
a soft cloth and, if necessary, a small amount of an appropriate solvent.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o Introduce a small amount of the volatile liquid sample, 2-Chloropentan-3-one, into the
mass spectrometer, typically through a gas chromatography (GC) system or a direct
insertion probe. The sample is vaporized in the ion source.

e |onization:

o In the ion source, the gaseous sample molecules are bombarded by a beam of high-
energy electrons (typically 70 eV).[8][9]

o This collision ejects an electron from the molecule, forming a positively charged molecular
ion (M*). The high energy of the electrons also causes the molecular ion to fragment into
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smaller, characteristic ions.[8][10]

e Mass Analysis and Detection:

o The positively charged ions (molecular ion and fragment ions) are accelerated into a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

o A detector records the abundance of each ion at a specific m/z value, generating a mass
spectrum.[11]

Visualizations
Spectroscopic Analysis Workflow
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4 Sample Preparation
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Caption: General workflow for the spectroscopic analysis of 2-Chloropentan-3-one.

Predicted Mass Spectrometry Fragmentation of 2-
Chloropentan-3-one
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Caption: Predicted major fragmentation pathways for 2-Chloropentan-3-one in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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